molecular formula C6H12O6 B3267853 beta-D-Psicofuranose CAS No. 470-24-6

beta-D-Psicofuranose

Cat. No.: B3267853
CAS No.: 470-24-6
M. Wt: 180.16 g/mol
InChI Key: RFSUNEUAIZKAJO-KVTDHHQDSA-N
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Description

Beta-D-Psicofuranose: is a rare sugar belonging to the class of D-hexuloses

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-D-Psicofuranose can be synthesized from D-ribose through a series of chemical reactions. The process involves dihydroxylation of D-ribose to form a triol, followed by selective oxidation of one of the secondary alcohols. The resultant D-psicose is then subjected to selective mono-benzoylation to yield this compound .

Industrial Production Methods: The industrial production of this compound has been significantly improved through the use of specific isomerases. In 1993, Izumori et al. discovered an isomerase that could transform D-fructose into D-psicose. This discovery led to the development of mass-production techniques, making large quantities of D-psicose commercially available .

Chemical Reactions Analysis

Types of Reactions: Beta-D-Psicofuranose undergoes various chemical reactions, including glycosidation, oxidation, and reduction. One notable reaction is the beta-selective glycosidation with pyrimidine bases and thiols, which occurs in a beta/alpha ratio of 8:1 to 7:1 .

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Beta-D-Psicofuranose can be compared with other rare sugars such as D-allose, D-tagatose, and L-ribose. These compounds share similar structural features but differ in their biological activities and applications:

    D-Allose: Known for its anti-inflammatory and anti-tumor properties.

    D-Tagatose: Used as a low-calorie sweetener and has potential benefits for managing diabetes.

    L-Ribose: Investigated for its role in nucleic acid synthesis and potential therapeutic applications.

This compound stands out due to its unique combination of properties, including its beta-selective glycosidation and its potential as a low-calorie sweetener .

Properties

IUPAC Name

(2R,3R,4S,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4-,5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFSUNEUAIZKAJO-KVTDHHQDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)(CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@](O1)(CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

470-24-6
Record name beta-D-Psicofuranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470246
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .BETA.-D-PSICOFURANOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F7VIM0WN8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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